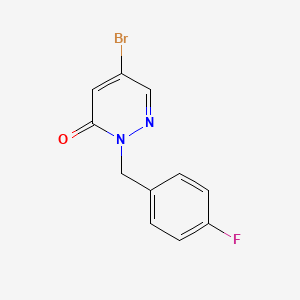
5-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Comprehensive Analysis of 5-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one
The compound 5-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one is a derivative of the pyridazinone family, which is known for its wide spectrum of biological activities. Although the exact compound is not directly studied in the provided papers, related compounds with bromo, fluoro, and benzyl substituents on a pyridazinone core have been investigated for various biological activities, including anti-malarial, antifungal, anticancer, and antiangiogenic properties .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simple precursors such as bromopyridines and fluorobenzaldehydes. For instance, a scalable synthesis of a related compound, methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, was achieved through lithium-bromine exchange, addition to an aldehyde, regioselective nitration, and Pd-catalyzed alkoxycarbonylation . Another synthesis route for a similar compound involved nitration, chlorination, N-alkylation, reduction, and condensation steps . These methods could potentially be adapted for the synthesis of 5-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one.
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms and the geometry of the molecule. For example, the crystal structure of a related compound, 3-phenyl-7-bromoisoxazolo[4,5-d]pyridazin-4(5H)-one, revealed a slightly non-planar molecule with specific bond distances and angles . Such structural information is crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
Pyridazinone derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The bromo and fluoro substituents can participate in halogen bonding, which is significant for the stabilization of crystal packing, as seen in the case of 2-(4-fluorobenzylthio)-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole . These halogen interactions can also play a role in the binding of the compounds to biological targets, such as enzymes or receptors.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen atoms can affect these properties and also the biological activity of the compounds. For instance, the antifungal activity of a related compound was attributed to its specific structural features . Additionally, the electronic properties, such as frontier orbital energies and atomic net charges, can be studied using Density Functional Theory (DFT) calculations to predict reactivity and interactions with biological molecules .
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structural Analysis
5-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one has been explored in the field of chemistry for its synthesis and structural properties. For instance, the synthesis and crystal structure of related compounds like [1-(4′-bromo-2′-fluorobenzyl)pyridinium]_2 [Ni(mnt)_2] have been studied, highlighting the role of cation size and nature in determining intermolecular interactions and crystal packing (Jing & Img, 2003).
2. Intermediate for Biologically Active Compounds
This compound serves as a crucial intermediate in synthesizing various biologically active molecules. For example, its derivative, 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, is a key intermediate in producing many biologically active compounds, synthesized from pyridin-4-ol and 4-bromo-2-fluoroaniline (Wang et al., 2016).
3. Myocardial Perfusion Imaging
Compounds closely related to 5-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one have been synthesized and evaluated for myocardial perfusion imaging in PET studies. Such derivatives exhibit potential as myocardial perfusion imaging (MPI) agents due to their high heart uptake and low background uptake (Mou et al., 2012).
4. Photodynamic Therapy Applications
Some derivatives of this compound have been studied for their potential use in photodynamic therapy, a form of cancer treatment. For instance, zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base exhibits good solubility and favorable photostability, making it a potential photosensitizer candidate in cancer treatment (Öncül et al., 2022).
5. Antimicrobial and Antioxidant Activities
Compounds synthesized from isonicotinic acid hydrazide, closely related to 5-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one, have been evaluated for their antimicrobial activities, with several showing good to moderate activity (Bayrak et al., 2009). Additionally, benzimidazole derivatives containing triazole, thiadiazole, and oxadiazole rings, derived from related compounds, have shown α-glucosidase inhibitory, antimicrobial, and antioxidant activities (Menteşe et al., 2015).
Eigenschaften
IUPAC Name |
5-bromo-2-[(4-fluorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O/c12-9-5-11(16)15(14-6-9)7-8-1-3-10(13)4-2-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIORRMLDLRDTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C=C(C=N2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2505997.png)
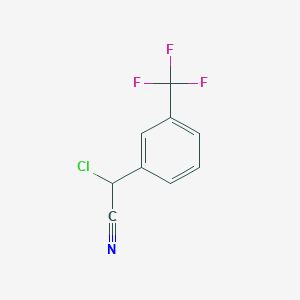


![N-[1-(4-Methyl-3-nitrophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2506002.png)
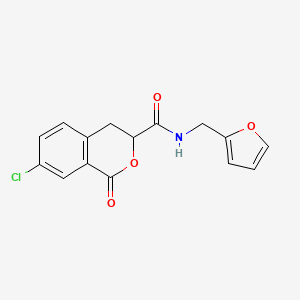
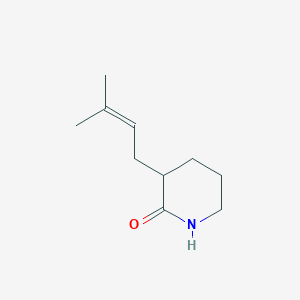

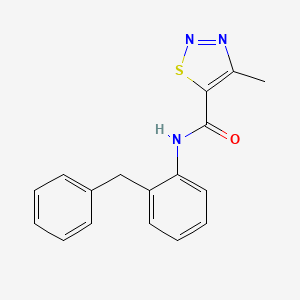
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2506010.png)
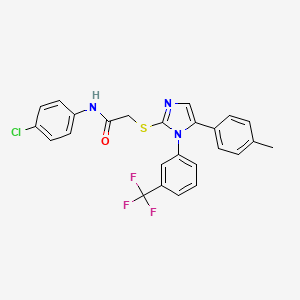
![1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2506016.png)
![4-chloro-2-(3,4-dichlorophenyl)-5-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B2506017.png)
![2-methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2506019.png)